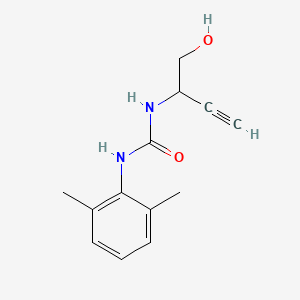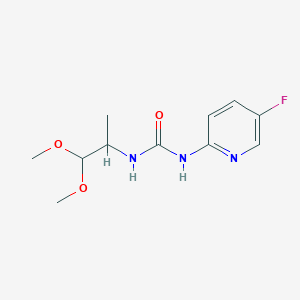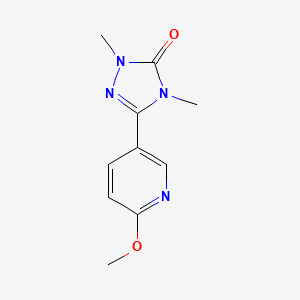![molecular formula C19H21N3O3 B6751311 N-[4-[2-(dimethylamino)ethyl]phenyl]-3-oxo-4H-1,4-benzoxazine-5-carboxamide](/img/structure/B6751311.png)
N-[4-[2-(dimethylamino)ethyl]phenyl]-3-oxo-4H-1,4-benzoxazine-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-[2-(dimethylamino)ethyl]phenyl]-3-oxo-4H-1,4-benzoxazine-5-carboxamide is a synthetic organic compound with a complex structure that includes a benzoxazine ring, a carboxamide group, and a dimethylaminoethyl side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[2-(dimethylamino)ethyl]phenyl]-3-oxo-4H-1,4-benzoxazine-5-carboxamide typically involves multiple steps:
Formation of the Benzoxazine Ring: The initial step involves the formation of the benzoxazine ring. This can be achieved through the reaction of an appropriate phenol derivative with formaldehyde and an amine under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the benzoxazine intermediate with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.
Attachment of the Dimethylaminoethyl Side Chain: The final step involves the alkylation of the phenyl ring with a dimethylaminoethyl halide, typically using a strong base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylaminoethyl side chain, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzoxazine ring, potentially converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, reduction could produce alcohols, and substitution reactions would result in various substituted derivatives of the original compound.
科学研究应用
Medicinal Chemistry: This compound could be explored for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Its structure suggests it might interact with biological targets like enzymes or receptors.
Materials Science: The benzoxazine ring system is known for its thermal stability and mechanical properties, making this compound a candidate for use in advanced polymer materials or coatings.
Industrial Chemistry: It could serve as an intermediate in the synthesis of more complex molecules or as a functional additive in various industrial processes.
作用机制
The mechanism of action of N-[4-[2-(dimethylamino)ethyl]phenyl]-3-oxo-4H-1,4-benzoxazine-5-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The presence of the dimethylaminoethyl group suggests potential interactions with biological membranes or transport proteins.
相似化合物的比较
Similar Compounds
N-[4-[2-(dimethylamino)ethyl]phenyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide: A structural isomer with the carboxamide group in a different position.
N-[4-[2-(dimethylamino)ethyl]phenyl]-3-oxo-4H-1,4-benzoxazine-5-sulfonamide: A derivative with a sulfonamide group instead of a carboxamide.
N-[4-[2-(dimethylamino)ethyl]phenyl]-3-oxo-4H-1,4-benzoxazine-5-methylamide: A methylamide derivative.
Uniqueness
N-[4-[2-(dimethylamino)ethyl]phenyl]-3-oxo-4H-1,4-benzoxazine-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its structure allows for diverse chemical reactivity and potential biological activity, making it a versatile compound for various applications.
By understanding the synthesis, reactivity, and applications of this compound, researchers can further explore its potential in different scientific and industrial fields.
属性
IUPAC Name |
N-[4-[2-(dimethylamino)ethyl]phenyl]-3-oxo-4H-1,4-benzoxazine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-22(2)11-10-13-6-8-14(9-7-13)20-19(24)15-4-3-5-16-18(15)21-17(23)12-25-16/h3-9H,10-12H2,1-2H3,(H,20,24)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDUUMLZQVNABW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CC=C(C=C1)NC(=O)C2=C3C(=CC=C2)OCC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(5-fluoropyridin-2-yl)-3-[1-(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)ethyl]urea](/img/structure/B6751234.png)

![2-[(6-Methylpyridin-2-yl)carbamoylamino]ethyl acetate](/img/structure/B6751249.png)
![ethyl 5-[3-methyl-1-(phenylcarbamoylamino)butyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B6751251.png)
![ethyl 5-[3-methyl-1-(pyridin-2-ylcarbamoylamino)butyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B6751262.png)
![ethyl 5-[3-methyl-1-(pyridin-3-ylcarbamoylamino)butyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B6751267.png)


![5-[4-Fluoro-2-(hydroxymethyl)phenyl]-2,4-dimethyl-1,2,4-triazol-3-one](/img/structure/B6751287.png)
![5-[5-Fluoro-2-(hydroxymethyl)phenyl]-2,4-dimethyl-1,2,4-triazol-3-one](/img/structure/B6751293.png)
![N-[4-[2-(dimethylamino)ethyl]phenyl]-5-(1-methylpyrrolidin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B6751295.png)
![N-[4-[2-(dimethylamino)ethyl]phenyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide](/img/structure/B6751305.png)
![N-[[1-(4-fluorophenyl)cyclopentyl]methyl]-5-(hydroxymethyl)furan-3-carboxamide](/img/structure/B6751316.png)
![N-[2-(furan-2-yl)ethyl]-2-(4-methylsulfonylanilino)acetamide](/img/structure/B6751324.png)
